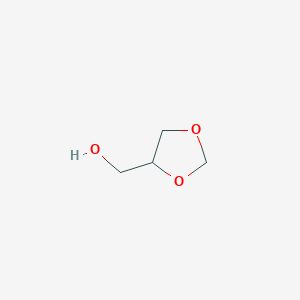

1,3-Dioxolane-4-méthanol

Vue d'ensemble

Description

1,3-Dioxolane-4-methanol is a useful research compound. Its molecular formula is C4H8O3 and its molecular weight is 104.1 g/mol. The purity is usually 95%.

The exact mass of the compound 1,3-Dioxolane-4-methanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15827. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Dioxolane-4-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxolane-4-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse organique

“1,3-Dioxolane-4-méthanol” est couramment utilisé comme agent réducteur en synthèse organique, en particulier pour la préparation d'aldéhydes et de cétones. Il joue un rôle crucial dans diverses réactions chimiques en raison de sa réactivité et de sa stabilité .

Applications pharmaceutiques

Ce composé est utilisé comme agent solubilisant et suspensif dans les préparations pharmaceutiques. Ses dérivés sont précieux dans la synthèse de médicaments utilisés pour traiter des affections telles que l'épilepsie et l'hypertension artérielle .

Additifs pour carburants

Dans le secteur de l'énergie, des dérivés du “this compound” tels que le solketal sont ajoutés aux carburants pour améliorer leurs propriétés, les rendant plus efficaces et respectueux de l'environnement .

Plastifiants

Le composé est également utilisé comme plastifiant, ce qui contribue à augmenter la plasticité ou la fluidité des matériaux auxquels il est ajouté, améliorant ainsi leur flexibilité et leur durabilité .

Lubrifiants

En raison de ses propriétés chimiques, le “this compound” sert de lubrifiant dans diverses applications industrielles, réduisant les frottements entre les surfaces en contact .

Études diélectriques

Il a été étudié pour ses propriétés diélectriques dans les mesures de permittivité et de pertes à haute fréquence, qui sont essentielles pour comprendre les interactions moléculaires en solution .

Isolation d'électrolyte

Les dérivés flexibles du composé peuvent isoler les électrolytes, atténuant les réactions de corrosion et la consommation d'électrolytes dans les batteries ou autres systèmes électrochimiques .

Préparation de catalyseur

“this compound” est utilisé dans la préparation de catalyseurs pour des réactions telles que la cétalisation, qui est cruciale pour la production efficace de divers produits chimiques .

Mécanisme D'action

Target of Action

It’s known that this compound is synthesized from glycerol and carbonyl compounds .

Mode of Action

The synthesis of 1,3-Dioxolane-4-methanol involves the condensation of carbonyl compounds with vicinal diols . The process is facilitated by the formation of adducts with carbonyl compounds (hemiacetals), which act as active intermediates in the condensation .

Biochemical Pathways

The compound is synthesized via a condensation reaction involving carbonyl compounds and vicinal diols . This suggests that it may interact with biochemical pathways involving these compounds.

Result of Action

It’s known that the compound is used in the synthesis of various products, including plasticizers, solubilizing and suspending agents in pharmaceutical preparations, lubricants, and fuel additives . Enantiomerically pure forms of 1,3-dioxolane-4-methanol compounds are used in the synthesis of β-blockers, glycerophospholipids, PAF (platelet aggregating factor), (aryloxy)propanolamines, and other products used in the treatment of epilepsy and hypertension .

Action Environment

The action, efficacy, and stability of 1,3-Dioxolane-4-methanol can be influenced by various environmental factors. For instance, the synthesis of 1,3-Dioxolane-4-methanol from glycerol and carbonyl compounds is facilitated by the presence of ethanol . .

Analyse Biochimique

Biochemical Properties

1,3-Dioxolane-4-methanol is involved in biochemical reactions, particularly in the formation of acetals and ketals . It is prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . The name of the compound, 1,3-Dioxolane-4-methanol, is crucial in these interactions as it forms the backbone of the resulting molecules .

Cellular Effects

It is known that the compound plays a role in the formation of other organic compounds, which may have various effects on cellular processes .

Molecular Mechanism

The molecular mechanism of 1,3-Dioxolane-4-methanol involves the formation of adducts with carbonyl compounds (hemiacetals), which behave as active intermediates of the condensation . This process results in a high yield of the reaction product and considerably reduces the duration of the process .

Temporal Effects in Laboratory Settings

It is known that the compound can be synthesized in a high yield and in a reduced duration of the process .

Metabolic Pathways

It is known that the compound is involved in the formation of other organic compounds, which may participate in various metabolic pathways .

Subcellular Localization

Given its role in the formation of other organic compounds, it may be localized in areas of the cell where these reactions take place .

Activité Biologique

1,3-Dioxolane-4-methanol is a cyclic organic compound with the molecular formula CHO. This compound has garnered attention in various fields, including medicinal chemistry and agricultural science, due to its potential biological activities. Research indicates that derivatives of 1,3-dioxolane compounds exhibit a range of biological activities, including antibacterial, antifungal, and antineoplastic properties.

Antimicrobial Properties

Research has demonstrated that 1,3-dioxolane-4-methanol and its derivatives possess significant antimicrobial activities. A study highlighted the synthesis of new 1,3-dioxolanes that showed promising antibacterial and antifungal effects against various pathogens. For instance:

- Antibacterial Activity : Compounds derived from 1,3-dioxolane have been tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at varying concentrations.

- Antifungal Activity : The same compounds exhibited activity against fungi like Candida albicans, indicating their potential in treating fungal infections .

The biological activity of 1,3-dioxolane-4-methanol is often attributed to its ability to disrupt cellular processes in microorganisms. This disruption can occur through:

- Inhibition of Cell Wall Synthesis : Similar to other known antibiotics, these compounds may interfere with the synthesis of peptidoglycan layers in bacterial cell walls.

- Membrane Disruption : The lipophilic nature of dioxolanes allows them to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

Study on Antifungal Activity

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antifungal efficacy of 1,3-dioxolane-4-methanol derivatives. The results indicated:

| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Dioxolane A | 50 | 18 |

| Dioxolane B | 100 | 24 |

| Control (Fluconazole) | 10 | 30 |

These findings suggest that certain derivatives can be as effective as traditional antifungal agents.

Toxicity and Safety Profile

While exploring the biological activity of 1,3-dioxolane-4-methanol, it is essential to consider its safety profile. Preliminary toxicity assessments indicate:

- Low acute toxicity in animal models.

- No significant adverse effects at therapeutic doses.

However, further studies are necessary to fully understand the long-term effects and potential toxicological profiles.

Synthesis Methods

1,3-Dioxolane-4-methanol can be synthesized through various methods, including:

- From Glycerol : Using phosphomolybdic acid as a catalyst under controlled conditions yields high purity dioxolanes with excellent regioselectivity .

- Via Acetalization : Reacting glycerin with acetonide reagents also produces this compound effectively .

Applications

Due to its diverse biological activities, 1,3-dioxolane-4-methanol is being explored for:

- Pharmaceutical Development : As a precursor for drugs targeting bacterial and fungal infections.

- Agricultural Chemicals : As an intermediate in the synthesis of agrochemicals aimed at pest control.

Propriétés

IUPAC Name |

1,3-dioxolan-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-1-4-2-6-3-7-4/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHGAOWOIJMTPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863547 | |

| Record name | (1,3-Dioxolan-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Hygroscopic; [Sigma-Aldrich MSDS] | |

| Record name | Glycerol formal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14433 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5464-28-8 | |

| Record name | 1,3-Dioxolane-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5464-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol formal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005464288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerol formal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,3-Dioxolan-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dioxolan-4-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCEROL FORMAL, .ALPHA.,.BETA. | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q45U46I791 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.